molecular formula C21H28N2O4 B1447074 Ethyl 5-[1-(tert-butoxycarbonyl)piperidin-4-yl]-1H-indole-2-carboxylate CAS No. 1603833-77-7

Ethyl 5-[1-(tert-butoxycarbonyl)piperidin-4-yl]-1H-indole-2-carboxylate

Cat. No.: B1447074
CAS No.: 1603833-77-7
M. Wt: 372.5 g/mol
InChI Key: DHFBOLUXYOFKOB-UHFFFAOYSA-N
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Description

Ethyl 5-[1-(tert-butoxycarbonyl)piperidin-4-yl]-1H-indole-2-carboxylate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities and applications in medicinal chemistry

Biochemical Analysis

Biochemical Properties

Ethyl 5-[1-(tert-butoxycarbonyl)piperidin-4-yl]-1H-indole-2-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it is used as a substrate in palladium-catalyzed α-arylation of esters with heterocyclic bromides and chlorides . This interaction highlights its importance in facilitating specific biochemical transformations.

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. These interactions at the molecular level are essential for its biochemical activity and effectiveness in various applications .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Its stability, degradation, and long-term effects on cellular function are critical factors to consider in in vitro and in vivo studies. Understanding these temporal effects is vital for optimizing its use in research and therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that different dosages can lead to varying threshold effects, as well as potential toxic or adverse effects at high doses. These findings are crucial for determining safe and effective dosage levels for research and therapeutic purposes .

Metabolic Pathways

This compound is involved in specific metabolic pathways, interacting with various enzymes and cofactors. These interactions can affect metabolic flux and metabolite levels, providing insights into its role in cellular metabolism and potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. These interactions influence its localization and accumulation, which are critical factors for its effectiveness in research and therapeutic applications .

Subcellular Localization

This compound’s subcellular localization affects its activity and function

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-[1-(tert-butoxycarbonyl)piperidin-4-yl]-1H-indole-2-carboxylate typically involves multiple steps, starting with the preparation of the indole core. One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The tert-butoxycarbonyl (Boc) protecting group is introduced to the piperidine ring using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-[1-(tert-butoxycarbonyl)piperidin-4-yl]-1H-indole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-2-carboxylic acid derivatives, while reduction can yield various indoline derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-[1-(tert-butoxycarbonyl)piperidin-4-yl]-1H-indole-2-carboxylate is unique due to its specific combination of the indole core and the Boc-protected piperidine ring.

Properties

IUPAC Name

ethyl 5-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O4/c1-5-26-19(24)18-13-16-12-15(6-7-17(16)22-18)14-8-10-23(11-9-14)20(25)27-21(2,3)4/h6-7,12-14,22H,5,8-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHFBOLUXYOFKOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C=CC(=C2)C3CCN(CC3)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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